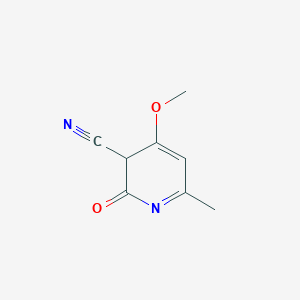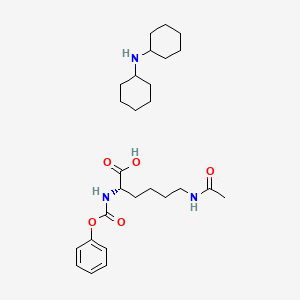
(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a phenoxycarbonylamino group, and a hexanoic acid backbone, combined with N-cyclohexylcyclohexanamine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) to protect the amino groups during the synthesis . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for the synthesis . Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学的研究の応用
(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- (2S)-2-Azido-5-(carbamoylamino)pentanoic acid - N-cyclohexylcyclohexanamine
- N-cyclohexylcyclohexanamine, (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
- (2S)-2-Indolinecarboxylic acid
Uniqueness
Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C27H43N3O5 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H20N2O5.C12H23N/c1-11(18)16-10-6-5-9-13(14(19)20)17-15(21)22-12-7-3-2-4-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,21)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 |
InChIキー |
TYVGDIPAFCYLAG-ZOWNYOTGSA-N |
異性体SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
![[(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
![1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B12344283.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B12344287.png)
![(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12344298.png)
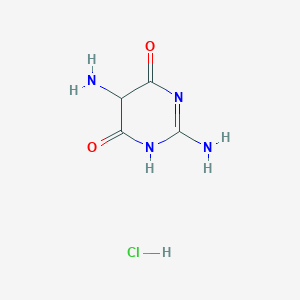
acetic acid](/img/structure/B12344305.png)
![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B12344326.png)
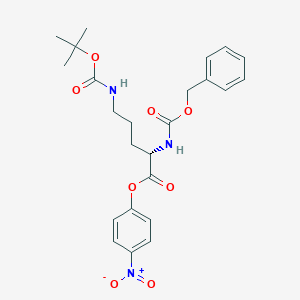
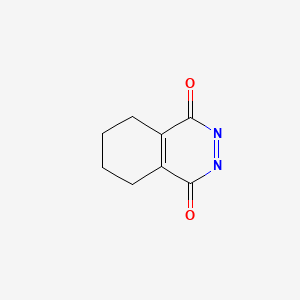

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12344351.png)
